molecular formula C18H14ClFN4O2S2 B2789737 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 951449-12-0

4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2789737
CAS No.: 951449-12-0
M. Wt: 436.9
InChI Key: ZILGOCOHQZUNFK-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 2-fluorophenyl group at position 2 and a sulfonamide-linked 4-chlorophenyl moiety at position 4. The ethyl spacer between the sulfonamide and triazolo-thiazole system introduces conformational flexibility, which may influence its physicochemical and biological properties. Its synthesis likely follows pathways analogous to those reported for related triazolo-thiazole derivatives, involving cyclization of hydrazinecarbothioamides and subsequent functionalization .

Properties

IUPAC Name

4-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILGOCOHQZUNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, starting with the preparation of the triazolothiazole core. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with appropriate sulfur-containing reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with chlorosulfonic acid to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes such as carbonic anhydrase and cholinesterase.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The triazolo-thiazole scaffold is shared with compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) . These analogs exhibit structural variations in the sulfonyl substituents (e.g., chloro vs. bromo) and fluorophenyl positioning (2,4-difluoro vs. 2-fluoro in the target compound).

Substituent Effects

  • Halogenated Aromatic Groups : The 2-fluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl substituents in compounds [7–9] . Fluorine’s electron-withdrawing effects enhance metabolic stability and influence π-π stacking interactions.
  • Sulfonamide Linkers : The 4-chlorobenzenesulfonamide moiety is structurally similar to sulfonyl derivatives in compounds like 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 763107-11-5) . Chlorine’s lipophilicity may improve membrane permeability compared to bromo or unsubstituted variants.

Tautomeric Behavior

Similar to compounds [7–9], the target compound’s triazolo-thiazole core may exhibit tautomerism between thione and thiol forms. Spectral data (e.g., absence of νS-H IR bands at 2500–2600 cm⁻¹) confirm the dominance of the thione tautomer, which stabilizes the conjugated system .

Physicochemical Properties

Table 1: Key Spectral and Physical Data Comparison

Compound IR νC=S (cm⁻¹) IR νNH (cm⁻¹) Molecular Weight Tautomeric Form
Target Compound 1247–1255* 3278–3414* 463.91 Thione
Compound [7] (X = Cl) 1247–1255 3278–3414 478.34 Thione
763107-11-5 N/A N/A 511.83 Not reported

*Predicted based on analogous triazolo-thiazole derivatives.

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via multi-step reactions. A key approach involves a one-pot, catalyst-free condensation of intermediates, such as 2-(2-fluorophenyl)thiazolo-triazole derivatives and sulfonamide precursors, under reflux conditions. Solvents like ethanol or acetonitrile are used, with reaction progress monitored via TLC/HPLC .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular structure. X-ray crystallography may resolve stereochemical ambiguities, while HPLC ensures purity (>95%) .

Q. What biological activities are reported for this compound?

Preliminary studies indicate antibacterial and antifungal properties, likely due to interactions with microbial enzymes (e.g., dihydrofolate reductase). Activity varies with substituents: chloro and fluoro groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., copper salts for click chemistry). Microwave-assisted synthesis may reduce reaction time by 40–60% .

Q. What structural modifications enhance bioactivity?

Structure-Activity Relationship (SAR) studies show replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) increases antimicrobial potency. Conversely, methoxy groups reduce cellular permeability due to increased hydrophilicity .

Q. How do pH and solvent stability impact pharmacological studies?

The compound is stable in neutral buffers but degrades under acidic (pH < 4) or alkaline (pH > 9) conditions, forming hydrolytic byproducts. Stability assays in simulated gastric fluid (SGF) and intestinal fluid (SIF) are recommended for oral administration studies .

Q. What mechanisms explain contradictory bioactivity data across studies?

Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion for MIC measurements) and substituent-dependent target selectivity. For example, fluorophenyl groups may inhibit cytochrome P450 isoforms in mammalian cells, skewing cytotoxicity results .

Q. Which computational methods predict target interactions?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) identify binding affinities with enzymes like COX-2 or kinases. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .

Methodological Considerations

Q. How to design SAR studies for derivatives?

  • Core modifications : Vary substituents on the triazolo-thiazole ring (e.g., bromo, methyl).
  • Functional group swaps : Replace sulfonamide with carboxamide to modulate solubility.
  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, A549) .

Q. What strategies mitigate synthetic byproduct formation?

Use scavenger resins (e.g., QuadraSil™ MP) to remove unreacted intermediates. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column) achieves >98% purity .

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